

Tideglusib binding affinity comparison with phytochemical inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tideglusib

CAS No.: 865854-05-3

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Phytochemicals vs. Tideglusib: Binding Affinity Comparison

Compound Name	Binding Affinity (kcal/mol)	Experimental Method & Notes
Jatrophone	-9.00	Molecular Docking; non-ATP competitive, highest affinity in study [1]
Uzarigenin	-8.63	Molecular Docking & 200ns MD Simulation; stable complex [1]
Podolide	-8.60	Molecular Docking & 200ns MD Simulation; stable complex [1]
Chrysin	-8.50	Molecular Docking [1]
Tideglusib (Control)	-8.53	Molecular Docking; used as a reference standard [1]

Key Experimental Protocols

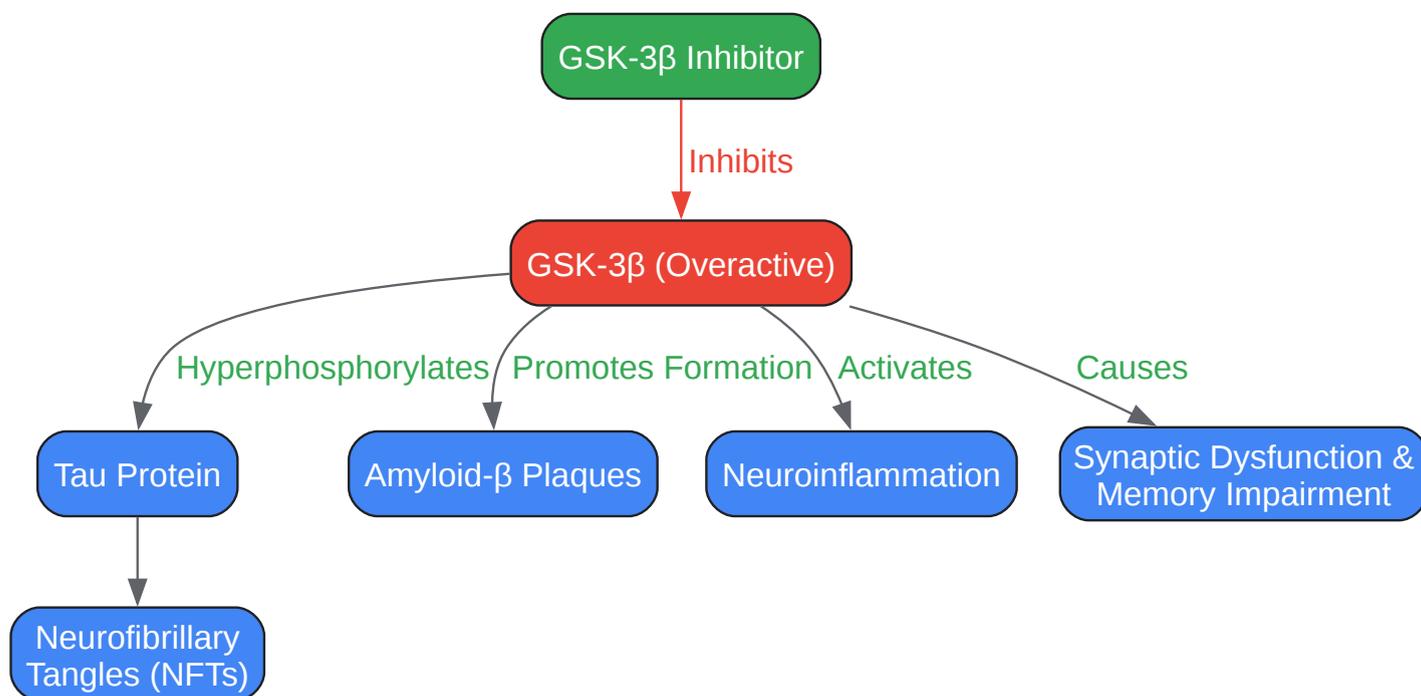
The quantitative data in the table is sourced from a specific 2025 study that employed a rigorous computational workflow to ensure reliable and comparable results [1].

- **Molecular Docking:** This process predicts how a small molecule (like a drug or phytochemical) fits into a protein's binding pocket. The study used **AutoDock Vina** to calculate binding affinity, with lower (more negative) values indicating stronger binding [1]. The target was the **GSK-3 β protein (PDB ID: 6H0U)**, and docking was focused on its known active site [1].
- **Molecular Dynamics (MD) Simulations:** To confirm the stability of the docking results, top compounds were subjected to **200-nanosecond MD simulations**. This method models the physical movements of atoms over time, verifying that the protein-ligand complex remains stable. Key analyses included **RMSD** (stability), **Rg** (compactness), and **SASA** (surface accessibility) [1].
- **ADMET Profiling:** Before docking, the phytochemical library was filtered using tools like **SwissADME** and **pkCSM** to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. This step ensures the identified compounds have drug-like potential [1].

Mechanisms of Action and Therapeutic Context

Understanding how these inhibitors work and their role in disease provides crucial context for the binding data.

- **Mechanism of Tideglusib:** **Tideglusib** is an **irreversible, non-ATP competitive inhibitor** [2] [3] [4]. Its action may involve the **Cys-199 residue** in the allosteric site of GSK-3 β , and enzyme activity does not recover after the drug is removed [2] [5].
- **GSK-3 β as a Therapeutic Target:** GSK-3 β is a serine/threonine kinase implicated in multiple pathways in chronic diseases. In Alzheimer's disease, it is central to the formation of two key pathologies: **neurofibrillary tangles** (via tau protein hyperphosphorylation) and **amyloid-beta plaques** [1] [6] [5]. The following diagram illustrates its key role.



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Interpretation and Research Implications

For a researcher, the key takeaways from this data are:

- **Promising Phytochemical Candidates:** Compounds like **uzarigenin** and **podolide** are particularly promising as they demonstrated both high binding affinity and complex stability in molecular dynamics simulations [1].
- **Distinct Binding Mechanisms:** The superior binding affinity of these phytochemicals, calculated through molecular docking, suggests they may bind strongly to the GSK-3β active site. However, their specific mechanisms (e.g., ATP-competitive vs. allosteric) and whether they are reversible require further investigation [1] [5].
- **The Irreversibility Factor:** The clinical implications of **Tideglusib's irreversible mechanism** are significant. It can lead to prolonged pharmacodynamic effects, which may be advantageous but also requires careful consideration of potential long-term consequences [2] [7].

The search results indicate that **Tideglusib** itself was withdrawn from clinical trials for Alzheimer's disease due to efficacy and safety concerns [5], highlighting the need for better alternatives.

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To cite this document: Smolecule. [Tideglusib binding affinity comparison with phytochemical inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

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